Icomethasone 21-Acetate

Description

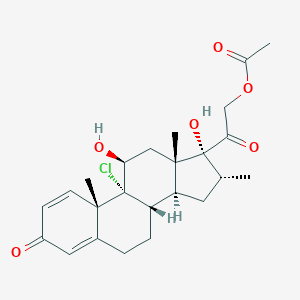

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCFMNLEYHEXKU-RPRRAYFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24916-91-4 | |

| Record name | Icometasone-21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICOMETASONE-21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP3UNH3SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Derivatization of Icomethasone 21 Acetate

Precursor Transformations and Intermediate Reactions in Icomethasone 21-Acetate Synthesis

The synthesis of halogenated corticosteroids like icomethasone is a multi-step process that begins with readily available steroid precursors, often derived from phytosterols. researchgate.net The pathway involves a series of carefully controlled reactions to construct the final molecule. A key intermediate in the synthesis of many potent corticosteroids is 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, which itself is prepared from precursors like 9α-hydroxyandrostenedione. researchgate.net

The synthetic sequence typically involves several key transformations:

Building the Pregnane (B1235032) Side Chain: Starting from an androstane (B1237026) core (a 19-carbon steroid), the two-carbon side chain at C-17 is constructed to form the pregnane skeleton (a 21-carbon steroid). The cyanohydrin method is one established technique for achieving this transformation. researchgate.netgoogle.com

Introduction of Unsaturation: A double bond between carbons 1 and 2 (Δ¹) is crucial for enhancing glucocorticoid activity and is a common feature of synthetic corticosteroids. merckvetmanual.comijdvl.com This dehydrogenation can be accomplished using chemical reagents like selenium dioxide. researchgate.net

Halogenation: The introduction of a halogen at the C-9 position significantly enhances both glucocorticoid and mineralocorticoid activity. merckvetmanual.com In the case of icomethasone, this involves a chlorination step. For related compounds like flumethasone (B526066) or dexamethasone (B1670325), this step involves fluorination. google.com

Esterification: The final step often involves the esterification of the hydroxyl group at the C-21 position. To produce this compound, an acetate (B1210297) group is added. This is commonly achieved by reacting a 21-halo intermediate (like a 21-bromo or 21-chloro derivative) with potassium acetate. google.com

Table 1: Key Intermediates in Halogenated Corticosteroid Synthesis

| Intermediate Compound | Role in Synthesis |

|---|---|

| 9α-Hydroxyandrostenedione | A common starting material derived from bio-oxidative degradation of phytosterols. researchgate.net |

| Androsta-4,9(11)-diene-3,17-dione (Δ⁹⁽¹¹⁾-AD) | Formed by the dehydration of the 9α-hydroxy group, providing a more stable intermediate for subsequent steps. researchgate.netgoogle.com |

| 21-Acetoxy-Δ⁹⁽¹¹⁾-PGH | An acetylated pregnane derivative that serves as a precursor for further modifications, including halogenation. google.com |

| 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione | A key tetraene acetate intermediate used in the synthesis of highly active halogenated corticosteroids. researchgate.net |

Steroid Backbone Modifications and Stereochemical Control in Analog Development

The biological activity of a steroid is critically dependent on its three-dimensional shape, making stereochemical control a paramount challenge in synthesis. numberanalytics.com The development of new steroid analogs with altered properties relies on modifying the fundamental cyclopenta[α]phenanthrene ring system, often called the steroid backbone. thieme-connect.com

Advanced synthetic methods are employed to construct or modify this backbone with high precision:

Asymmetric Synthesis: To ensure the correct stereochemistry, which is vital for biological function, modern syntheses employ asymmetric strategies. These can include using chiral catalysts or starting materials to guide the formation of specific stereoisomers. numberanalytics.comnih.gov

Cyclization Strategies: The construction of the steroid's ring system is a significant synthetic challenge. The Diels-Alder reaction is a powerful tool used to form the six-membered rings of the steroid skeleton. thieme-connect.com Other advanced techniques, such as asymmetric dearomative cyclization, have been developed to efficiently construct hydroxylated steroid skeletons with high stereochemical control. nih.gov

Intramolecular Reactions: Methods like intramolecular conjugate addition have been used to achieve highly stereoselective synthesis of steroid systems, demonstrating the sophisticated control chemists can exert over the molecule's final architecture. acs.org

Esterification at the C-21 Position: Synthetic Approaches and Impact on Chemical Space

The ester group at the C-21 position is not merely a passive component; it plays a crucial role in determining the physicochemical properties and pharmacokinetic profile of the corticosteroid. merckvetmanual.comhmpgloballearningnetwork.com Esterification at this position is a key derivatization strategy used to expand the chemical space and modulate the compound's behavior.

Synthetic Approaches:

Chemical Esterification: A common method involves the reaction of the C-21 hydroxyl group with an acylating agent. For this compound, this involves acetylation. This can be achieved by reacting the steroid precursor with an alkanoic acid or its derivative in the presence of a dehydrating agent and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). google.com Another route involves the displacement of a halogen at the C-21 position with an acetate salt, such as potassium acetate. google.com

Enzymatic Esterification: Biocatalysis offers a highly regioselective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CAL B), can catalyze the acylation of the C-21 hydroxyl group specifically, without affecting other hydroxyl groups on the steroid backbone. conicet.gov.ar This method can be performed using ethyl acetate as both the solvent and the acylating agent, resulting in excellent yields of the 21-acetate product. conicet.gov.ar

Impact on Chemical Space: Esterification at C-21 significantly alters the lipophilicity of the steroid. ijdvl.com This modification has a direct impact on the drug's absorption, distribution, and duration of action.

Table 2: Impact of C-21 Esterification on Corticosteroid Properties

| Ester Group | General Impact on Properties | Example Application |

|---|---|---|

| Acetate | Increases lipophilicity, leading to water-insoluble compounds. merckvetmanual.com Improves skin penetrability. ijdvl.com | Used for long-acting formulations when administered intramuscularly or intra-articularly. merckvetmanual.com |

| Phosphate/Succinate | Forms highly water-soluble salts. merckvetmanual.com | Used for intravenous formulations requiring rapid onset of action. merckvetmanual.com |

| Propionate (B1217596)/Furoate | Can further increase lipophilicity and tissue retention. | Fluticasone propionate and mometasone (B142194) furoate are potent topical corticosteroids. ijdvl.com |

| Fatty Acid Esters | Creates highly lipophilic derivatives that can form a depot in target tissues, prolonging local activity. researchgate.net | Budesonide undergoes reversible esterification with fatty acids in airway cells, extending its anti-inflammatory effects. researchgate.net |

By changing the ester at the C-21 position, chemists can fine-tune a corticosteroid's properties for a specific therapeutic application, effectively expanding the accessible chemical and pharmacological space from a single steroid core.

Isotopic Labeling Techniques for this compound in Mechanistic Research

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). symeres.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. symeres.com This allows researchers to trace the molecule's path and fate in biological and chemical systems.

Isotopically labeled versions of this compound, such as this compound-d3, are synthesized for use in research. lgcstandards.com The "-d3" designation indicates that the three hydrogen atoms on the methyl group of the acetate ester have been replaced with deuterium.

Synthetic Methods for Isotopic Labeling:

Use of Labeled Precursors: The most straightforward method is to perform a synthesis using starting materials that already contain the desired isotope. symeres.com To create this compound-d3, the acetylation step at the C-21 position would be carried out using a deuterated acetylating agent.

Hydrogen-Deuterium Exchange: For deuterium labeling, it is sometimes possible to exchange existing hydrogen atoms on the molecule with deuterium from a deuterium-rich source. symeres.com

Applications in Research: Isotopically labeled steroids are indispensable tools for a variety of research applications:

Pharmacokinetic Studies: Labeled compounds allow researchers to distinguish an administered drug from the naturally occurring (endogenous) steroids in the body. This is crucial for accurately studying a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov

Metabolism Studies: By tracking the labeled atoms, scientists can identify the metabolic pathways of a drug and characterize its breakdown products (metabolites). symeres.com

Mechanistic Research: The kinetic isotope effect, a change in reaction rate observed when an atom is replaced by its isotope, can be used to elucidate the mechanisms of chemical reactions and enzymatic processes. symeres.com

Quantitative Analysis: Labeled steroids serve as ideal internal standards in mass spectrometry-based assays, enabling highly accurate and precise quantification of the unlabeled drug in biological samples like blood or urine. sigmaaldrich.com

Table 3: Common Isotopes and Their Applications in Steroid Research

| Isotope | Common Use | Research Application |

|---|---|---|

| Deuterium (²H or D) | Replaces hydrogen | Drug metabolism and pharmacokinetic (DMPK) studies, investigating kinetic isotope effects. symeres.com |

| Carbon-13 (¹³C) | Replaces carbon | Tracing metabolic pathways, mechanistic studies, NMR structural analysis. symeres.combeilstein-journals.org |

| Nitrogen-15 (¹⁵N) | Replaces nitrogen | NMR studies, mechanistic elucidation in nitrogen-containing compounds. symeres.com |

Molecular and Cellular Pharmacological Mechanisms of Icomethasone 21 Acetate

Glucocorticoid Receptor Binding Dynamics and Affinity Studies of Icomethasone 21-Acetate

The initial and most critical step in the mechanism of action of this compound is its binding to the glucocorticoid receptor. This interaction is governed by specific kinetic and thermodynamic principles and is characterized by a particular binding affinity that can be compared to other glucocorticoids.

The binding of a steroid to the glucocorticoid receptor is a complex process influenced by the chemical structure of the ligand. nih.govnih.gov The introduction of different substituents onto the steroid molecule can significantly alter its binding affinity and lipophilicity. nih.gov For instance, the presence of a 21-acetate group, as in this compound, generally leads to a decrease in the steroid's affinity for the receptor compared to its parent alcohol form, while increasing its lipophilicity. nih.gov

Thermodynamic analyses of steroid-receptor binding reveal the nature of the forces driving this interaction. These studies help in understanding the energetic changes that occur upon ligand binding, providing insights into the stability of the resulting complex. nih.gov The kinetics of the interaction, including the rates of association and dissociation, are also crucial for determining the duration of the drug's effect at the receptor level. nih.gov

Table 1: Influence of Esterification on Glucocorticoid Receptor Binding Affinity and Lipophilicity

| Substitution | Effect on Binding Affinity | Effect on Lipophilicity | Source |

|---|---|---|---|

| 21-Acetate | Decrease | Increase | nih.gov |

| 17-Acetate | Decrease | Increase | nih.gov |

Competition binding assays are instrumental in determining the relative binding affinity of a ligand, such as this compound, for the glucocorticoid receptor. nih.govgoogle.com These assays measure the ability of an unlabeled compound to compete with a radiolabeled or fluorescently-labeled glucocorticoid for binding to the receptor. nih.govgoogle.com By analyzing the concentration-dependent displacement of the labeled ligand, the inhibitory concentration (IC50) and the binding affinity (Ki) of the test compound can be determined.

Such assays have been widely used to characterize the interaction of various steroids with the GR. For example, studies have compared the binding of a series of glucocorticoid esters, providing a quantitative measure of their receptor-binding potency. nih.gov These experiments are crucial for understanding the structure-activity relationship and for the development of new glucocorticoid receptor agonists with desired therapeutic profiles. google.comnih.gov

Table 2: Principles of Competition Binding Assays

| Assay Component | Description | Source |

|---|---|---|

| Receptor Source | Cytosolic fraction of cells containing the glucocorticoid receptor | nih.gov |

| Labeled Ligand | A glucocorticoid with a radioactive or fluorescent tag | nih.govgoogle.com |

| Unlabeled Competitor | The compound being tested (e.g., this compound) | nih.gov |

| Principle | Measures the displacement of the labeled ligand by the unlabeled competitor to determine binding affinity | google.com |

Intracellular Translocation and Nuclear Localization of this compound-Glucocorticoid Receptor Complexes

Upon binding to this compound in the cytoplasm, the glucocorticoid receptor undergoes a conformational change. nih.govwikipedia.org This transformation triggers the dissociation of associated heat shock proteins and immunophilins, unmasking nuclear localization signals on the receptor. wikipedia.org The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. nih.govwikipedia.orgnih.gov

This nuclear translocation is a critical step, as it allows the complex to interact with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. mdpi.comnih.govnih.gov The binding of the this compound-GR complex to GREs initiates the modulation of gene transcription, which is the basis for the pharmacological effects of the glucocorticoid. nih.govnih.gov The process of intracellular trafficking and nuclear import is a dynamic and tightly regulated event essential for glucocorticoid signaling. nih.gov Some studies also suggest a rapid, non-genomic pathway involving the translocation of the GR to the plasma membrane. mdpi.com

Gene Expression Modulation by this compound

Once in the nucleus, the this compound-glucocorticoid receptor complex modulates gene expression through two primary mechanisms: transactivation and transrepression. wikipedia.orgmdpi.com These processes involve direct or indirect interactions with DNA and other transcription factors, leading to an altered cellular protein profile that underlies the therapeutic effects of the drug.

Through a process known as transactivation, the GR complex directly binds to GREs located in the regulatory regions of specific genes. mdpi.comnih.gov This binding typically enhances the rate of transcription of these genes. Many of the genes upregulated by glucocorticoids encode proteins with anti-inflammatory properties. For instance, glucocorticoids can increase the expression of genes like annexin (B1180172) A1 (lipocortin-1) and dual-specificity phosphatase 1 (DUSP1), which interfere with pro-inflammatory signaling pathways. frontiersin.org The GR complex, once bound to a GRE, can recruit coactivator proteins and components of the general transcriptional machinery to the promoter, thereby stimulating the synthesis of messenger RNA (mRNA) and, consequently, the anti-inflammatory protein. nih.govfrontiersin.org

In addition to upregulating anti-inflammatory genes, a major component of the anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression. mdpi.com This often occurs through a mechanism called transrepression, where the activated GR does not directly bind to DNA. Instead, it interacts with and inhibits the activity of other transcription factors that are critical for the expression of pro-inflammatory genes. mdpi.com

Key transcription factors targeted by the GR include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). mdpi.comfrontiersin.org These factors are central to the inflammatory response, driving the expression of cytokines, chemokines, and adhesion molecules. frontiersin.org The this compound-activated GR can physically interact with these transcription factors, preventing them from binding to their DNA response elements or recruiting necessary coactivators, thereby repressing the transcription of their target genes. mdpi.comfrontiersin.org This protein-protein interaction is a cornerstone of the immunosuppressive and anti-inflammatory effects of glucocorticoids.

Cellular Signaling Cascade Modulation

The anti-inflammatory and immunosuppressive effects of corticosteroids like this compound are mediated through their influence on various intracellular signaling cascades. ontosight.aifrontiersin.org These actions ultimately control the synthesis and release of inflammatory mediators.

While specific studies on this compound's direct effects on macrophages and microglia are not extensively documented in publicly available research, the well-understood impact of glucocorticoids on these cells provides a strong framework for its expected actions. Glucocorticoids are known to suppress the activity of immune cells, including macrophages and microglia, which are key players in the inflammatory response in peripheral tissues and the central nervous system, respectively. cymitquimica.comusbio.net

In general, glucocorticoids are recognized for inducing a shift in macrophage differentiation towards an anti-inflammatory phenotype. nih.gov This involves enhancing the phagocytosis of apoptotic cells by macrophages, a process that is inherently anti-inflammatory. nih.gov In the context of neuroinflammation, microglia, the resident macrophages of the central nervous system, are primary targets for glucocorticoids. usbio.net The activation of microglia is a hallmark of the immune response to neural injury or disease. Glucocorticoids are expected to modulate this activation, thereby reducing the production of pro-inflammatory cytokines and other mediators by these cells. The time of administration of acetate-containing compounds in some experimental models has been shown to be crucial, with pretreatment potentially leading to an anti-inflammatory response in microglia. researchgate.net

The general effects of glucocorticoids on immune cells are summarized in the table below, representing the anticipated actions of this compound.

| Cell Type | Anticipated Effect of this compound | General Glucocorticoid References |

| Macrophages | Suppression of pro-inflammatory cytokine production (e.g., IL-6, TNF-α), promotion of anti-inflammatory phenotype, enhanced phagocytosis of apoptotic cells. | nih.gov |

| Microglia | Attenuation of activation state, reduced release of inflammatory mediators. | usbio.netresearchgate.net |

| T-Lymphocytes | Inhibition of proliferation and differentiation, particularly of naïve T-cells. | nih.gov |

This table presents the expected effects of this compound based on the known actions of the glucocorticoid class of drugs, as specific research on this compound is limited.

A primary mechanism by which glucocorticoids exert their anti-inflammatory effects is through the inhibition of key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. dntb.gov.ua It is well-established that related corticosteroids modulate these pathways. For instance, Mometasone (B142194) furoate, for which Icomethasone is a metabolite, is known to reduce inflammation by impeding transcription factors like NF-κB.

The NF-κB pathway is a central regulator of genes involved in inflammation and immune responses. dntb.gov.ua Glucocorticoids, through activated glucocorticoid receptors, can interfere with NF-κB signaling in several ways, including by directly binding to NF-κB subunits and preventing their translocation to the nucleus, or by inducing the expression of inhibitory proteins like IκBα. This ultimately leads to a decrease in the transcription of pro-inflammatory genes. googleapis.com

The MAPK signaling pathways, including p38 MAPK, JNK, and ERK, are also crucial in mediating cellular responses to stress and inflammation. dntb.gov.ua Glucocorticoids have been shown to suppress the activation of p38 MAPK, which in turn can reduce the expression of inflammatory cytokines. frontiersin.org Some studies on other compounds have shown that inhibition of the NF-κB and MAPK pathways leads to a reduction in the phosphorylation of key proteins in these cascades, thereby mitigating the inflammatory response. dntb.gov.ua

The expected modulatory effects of this compound on these key signaling pathways are outlined below.

| Signaling Pathway | Anticipated Effect of this compound | General Glucocorticoid and Related Compound References |

| NF-κB | Inhibition of activation and nuclear translocation of NF-κB subunits, leading to decreased transcription of pro-inflammatory genes. | googleapis.comgoogle.com |

| MAPK | Suppression of the phosphorylation and activation of components like p38 MAPK, contributing to reduced inflammatory responses. | frontiersin.orgdntb.gov.uaadvatechgroup.com |

This table is based on the well-documented mechanisms of the glucocorticoid class, to which this compound belongs.

The pharmacological action of corticosteroids like this compound is intrinsically linked to the modulation of enzyme activity. A key mechanism is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. ncats.io The induction of lipocortin synthesis leads to the inhibition of phospholipase A2, an enzyme responsible for releasing arachidonic acid from cell membranes. ncats.io Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. By inhibiting this initial step, glucocorticoids effectively reduce the production of these inflammatory molecules. ontosight.ai

Furthermore, the metabolism of corticosteroids themselves is mediated by enzymes, particularly those of the cytochrome P450 family in the liver. smolecule.com While specific enzyme inhibition studies on this compound are not widely available, it is understood that interactions with metabolic enzymes can occur with corticosteroids, potentially affecting their therapeutic efficacy and the metabolism of other drugs. smolecule.com

The primary known enzymatic modulation by glucocorticoids is summarized below.

| Enzyme | Anticipated Effect of this compound | General Glucocorticoid References |

| Phospholipase A2 | Indirect inhibition via the induction of lipocortin synthesis. | ncats.io |

| Cyclooxygenases (COX) | Decreased activity secondary to reduced substrate (arachidonic acid) availability and direct transcriptional repression. | frontiersin.org |

This table outlines the expected enzymatic modulation based on the established mechanism of action for glucocorticoids.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Icomethasone 21 Acetate

Absorption and Distribution Studies in Non-Human Animal Models

The preclinical evaluation of a new chemical entity's absorption and distribution is fundamental to understanding its potential therapeutic profile. For corticosteroid esters like icomethasone 21-acetate, these studies are typically conducted in various non-human animal models, such as rats, dogs, and monkeys, to characterize the rate and extent of absorption and the pattern of tissue distribution. nih.govresearchgate.netmdpi.com

Following administration, corticosteroid esters are generally designed for rapid absorption. Studies on analogous compounds, such as triamcinolone (B434) acetonide-14C-21-phosphate, have demonstrated complete absorption from the site of intramuscular injection within 10-15 minutes in rats, dogs, and monkeys, as indicated by a comparison of plasma radioactivity levels after intramuscular and intravenous administration. nih.gov Similarly, oral absorption of related corticosteroids like medroxyprogesterone (B1676146) acetate (B1210297) has been characterized in dogs, showing dose-linearity over certain ranges with an absolute bioavailability estimated around 27%. medchemexpress.cn

Once in systemic circulation, corticosteroids tend to distribute to various tissues. Autoradiography studies with radiolabeled compounds are often employed to visualize this distribution. For instance, studies with 14C-labeled 4-acetylaminophenylacetic acid in mice, rats, dogs, and monkeys have provided detailed insights into tissue distribution patterns. nih.gov For corticosteroids, distribution to target tissues containing glucocorticoid receptors is of particular interest. The volume of distribution can be moderate across species, as seen with empagliflozin (B1684318) in mice, rats, and dogs. researchgate.net The binding of these compounds to plasma proteins is also a critical parameter, as it influences the fraction of free drug available to exert its pharmacological effect. nih.gov Species differences in plasma protein binding are common and have been observed for compounds like HY-071085 in rats, dogs, and humans. mdpi.com

Table 1: Representative Pharmacokinetic Parameters of Corticosteroids in Animal Models (Note: This table presents data from related corticosteroid compounds to illustrate typical pharmacokinetic profiles, as specific data for this compound is not publicly available.)

| Compound | Animal Model | Route | Bioavailability (%) | Key Distribution Findings | Reference |

|---|---|---|---|---|---|

| Medroxyprogesterone Acetate | Dog | Oral | ~27 | Dose-linear absorption | medchemexpress.cn |

| Triamcinolone Acetonide-21-Phosphate | Rat, Dog, Monkey | IM | Complete | Rapid distribution from injection site | nih.gov |

| Empagliflozin | Rat | Oral | ~31 | Moderate volume of distribution | researchgate.net |

| Empagliflozin | Dog | Oral | ~89 | Low clearance, moderate volume of distribution | researchgate.net |

| HY-071085 | Rat (Male) | Oral | 2.8 | Significant gender differences | mdpi.com |

| HY-071085 | Rat (Female) | Oral | 10.8 | Significant gender differences | mdpi.com |

Metabolic Fate and Biotransformation Pathways of this compound in Animal Models

The biotransformation of this compound is a critical determinant of its activity and clearance. Metabolism studies in animal models aim to identify the metabolic pathways, characterize the resulting metabolites, and elucidate the enzymes involved. researchgate.net

For a compound like this compound, the initial metabolic step is predicted to be the rapid hydrolysis of the 21-acetate ester bond to yield the active parent corticoid, icomethasone. This is a common pathway for ester prodrugs. For example, studies with triamcinolone acetonide-21-phosphate showed that the 21-phosphate ester was completely hydrolyzed to the active triamcinolone acetonide within minutes of administration. nih.gov

Following the initial hydrolysis, the core steroid structure undergoes further phase I and phase II metabolic reactions. A major metabolic pathway for corticosteroids is hydroxylation. In studies with triamcinolone acetonide, 6β-hydroxytriamcinolone acetonide was identified as the major metabolite in the urine of rats, dogs, and monkeys. nih.gov Other potential reactions include oxidation and reduction. Phase II metabolism typically involves conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion. mdpi.comfrontiersin.org For instance, studies with [14C]SHR8554, a novel opioid receptor agonist, identified glucuronidation as one of the main metabolic pathways in humans. frontiersin.org

The metabolic conversion of this compound involves key enzyme families.

Esterases: These enzymes are responsible for the initial, rapid hydrolysis of the 21-acetate ester group to release the active corticosteroid, icomethasone. Esterases are widely distributed in the body, including the liver, plasma, and other tissues, ensuring efficient conversion of the prodrug. semanticscholar.org

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes, primarily located in the liver, is central to the phase I metabolism of a vast array of xenobiotics, including steroids. semanticscholar.orgnih.govmdpi.com These enzymes catalyze oxidative reactions, such as the hydroxylation observed in the metabolism of triamcinolone acetonide. nih.gov Specific CYP isozymes, such as those in the CYP3A family, are well-known for their role in steroid metabolism. nih.gov The metabolism of ethanol (B145695) to acetate involves CYP2E1, highlighting the diverse roles of this enzyme family. nih.govfrontiersin.org Brain CYPs also play a role in metabolizing various endogenous and exogenous compounds, which could be relevant for corticosteroids that cross the blood-brain barrier. mdpi.com

Table 2: Predicted Major Metabolic Pathways for this compound

| Metabolic Step | Reaction Type | Key Enzymes Involved | Resulting Product |

|---|---|---|---|

| 1 | Hydrolysis | Esterases | Icomethasone + Acetate |

| 2 | Oxidation | Cytochrome P450 (e.g., CYP3A) | Hydroxylated metabolites |

| 3 | Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

Excretion Pathways and Mass Balance Studies in Preclinical Species

Mass balance studies are essential in preclinical drug development to understand the routes and rate of elimination of a drug and its metabolites from the body. researchgate.net These studies typically utilize a radiolabeled version of the drug, often with Carbon-14 (¹⁴C), to trace the compound's fate. pharmaron.commdpi.com

In preclinical species like rats and dogs, after administration of a ¹⁴C-labeled compound, urine, feces, and sometimes expired air and bile are collected over a period of time until most of the radioactivity is recovered. frontiersin.orgmdpi.com For corticosteroids, excretion patterns can vary between species. A study on triamcinolone acetonide-14C-21-phosphate in dogs, monkeys, and rats found that the major route of excretion was biliary, although the ratio of biliary to urinary excretion varied considerably among the species (from 1.5 to 15). nih.gov In contrast, a mass balance study of [¹⁴C]-BIT in rats showed that the predominant route of excretion was via urine, accounting for over 90% of the administered dose. mdpi.com

Table 3: Representative Excretion Data for Compounds in Animal Models (Note: This table presents data from various compounds to illustrate typical findings from mass balance studies.)

| Compound | Animal Model | % Dose Excreted in Urine | % Dose Excreted in Feces | Total Recovery (%) | Reference |

|---|---|---|---|---|---|

| [¹⁴C] Empagliflozin | Rat (Male, IV) | 27.5 | 64.4 | 92.2 | researchgate.net |

| [¹⁴C] Empagliflozin | Rat (Female, IV) | 17.4 | 70.9 | 92.4 | researchgate.net |

| [¹⁴C]-BIT | Rat (IV) | >90 | ~1.4 | Not specified | mdpi.com |

| [¹⁴C] SHR8554 (in humans) | Human | 76.22 | 23.46 | 99.68 | frontiersin.org |

Pharmacodynamic Effects in Non-Human in vivo Models

The pharmacodynamic (PD) effects of this compound are evaluated in non-human in vivo models to establish its biological activity and to understand the relationship between drug exposure and therapeutic effect. nih.gov As a corticosteroid, its primary mechanism of action is through interaction with glucocorticoid receptors. researchgate.net

Animal models of inflammation or immune-related diseases are commonly used to assess the efficacy of corticosteroids. e-dmj.org For example, the effect of isoflupredone (B118300) acetate was investigated in a bovine mastitis model induced by endotoxin. nih.gov While this particular study did not show significant differences in several clinical signs compared to untreated controls, it highlights the use of disease models to study pharmacodynamic outcomes. nih.gov The selection of an appropriate animal model is critical for the relevance of the findings. e-dmj.orgmdpi.com

A key goal of preclinical pharmacodynamic studies is to establish an exposure-response relationship, which links the concentration of the drug in the body (exposure) to the magnitude of the pharmacological effect (response). nih.govnih.gov This relationship helps in understanding the potency and efficacy of the compound. For this compound, this would involve correlating its plasma concentrations (or that of its active metabolite, icomethasone) with a specific biomarker of anti-inflammatory or immunosuppressive activity. Studies on the JAK1 inhibitor filgotinib (B607452) in rheumatoid arthritis patients demonstrated a clear relationship between drug exposure and improved clinical response scores. nih.gov

Target engagement studies aim to confirm that the drug interacts with its intended molecular target in vivo. nih.govbiorxiv.org For this compound, this would mean demonstrating its binding to the glucocorticoid receptor in target tissues. This can be assessed directly through techniques like receptor occupancy assays or indirectly by measuring the modulation of downstream genes or proteins that are regulated by the glucocorticoid receptor. An in silico study suggested that icomethasone shares the same pharmacophore as dexamethasone (B1670325), which is responsible for binding to the steroidal receptor. researchgate.net Demonstrating this engagement in vivo is crucial for confirming the mechanism of action.

Biomarker Analysis of Pharmacological Activity in Animal Modelsfrontiersin.org

Information regarding the analysis of specific biomarkers to assess the pharmacological activity of this compound in animal models is not available in the public domain.

In the broader context of corticosteroid research, biomarker analysis in animal models is a critical step. For instance, studies with other corticosteroids, such as prednisolone, have utilized urinary metabolite analysis in mouse models of diseases like Duchenne muscular dystrophy to identify biomarkers associated with both the disease and the response to treatment. plos.org Similarly, in preclinical models of glioblastoma, changes in immune cell populations in the blood have been used as biomarkers to understand the impact of steroid therapy. aacrjournals.org These approaches allow researchers to quantify the physiological response to a drug and understand its mechanism of action. researchgate.net However, no such studies have been published for this compound.

Preclinical Pharmacokinetic-Pharmacodynamic Modeling and Simulationgoogleapis.comresearchgate.net

There are no publicly available data or publications on the preclinical pharmacokinetic-pharmacodynamic (PK/PD) modeling and simulation for this compound.

PK/PD modeling is a quantitative approach used to understand and predict the time course of a drug's effect. wikipedia.orgresearchgate.net This involves creating mathematical models that link the drug's concentration in the body (pharmacokinetics) to its observed effects (pharmacodynamics). accp1.orgfrontiersin.org For corticosteroids like dexamethasone, complex PK/PD models have been developed in animal models, such as lipopolysaccharide-challenged rats, to describe the drug's anti-inflammatory and immunomodulatory effects on various biomarkers like cytokines. nih.gov These models are instrumental in optimizing dosing regimens and translating preclinical findings to clinical settings. nih.govnih.gov Despite the established importance of this type of analysis, no such modeling or simulation studies for this compound have been reported in the available scientific literature.

Analytical Methodologies for Icomethasone 21 Acetate Research

Development and Validation of Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of corticosteroids like Icomethasone 21-Acetate. researchgate.net High-performance liquid chromatography (HPLC) is particularly favored for its selectivity, sensitivity, and speed in both qualitative and quantitative analysis. researchgate.netakjournals.com The development of these methods involves a careful optimization process to achieve the desired separation, followed by a thorough validation to ensure the results are reliable and reproducible.

High-Performance Liquid Chromatography (HPLC) Methods for Research Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the analysis of corticosteroids. nih.govugm.ac.id This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, which is ideal for separating moderately polar compounds like this compound.

Method development focuses on optimizing several key parameters to achieve baseline separation of the analyte from impurities and other related compounds. nih.gov These parameters include the choice of the stationary phase, the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and water/buffer), the flow rate, and the column temperature. scielo.brasianpubs.org Validation is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to confirm the method is suitable for its intended purpose. nih.govnih.gov

While a specific, validated HPLC method for this compound is not widely published, a method for the structurally similar Dexamethasone (B1670325) Acetate (B1210297) provides a relevant example of typical analytical conditions. scielo.brnih.gov

Table 1: Example HPLC Parameters for Analysis of a Corticosteroid Acetate This table is based on a validated method for Dexamethasone Acetate and serves as an illustrative example.

| Parameter | Condition |

| Column | Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) |

| Mobile Phase | Methanol:Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 239 nm |

| Injection Volume | 20 µL |

| Temperature | 30 ± 2 °C |

| Linear Range | 2.0 - 30.0 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

Source: Adapted from Development and validation of HPLC method for analysis of dexamethasone acetate in microemulsions. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Identification and Quantification

For enhanced sensitivity and specificity, particularly at low concentrations, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com This hyphenated technique is a powerful tool for both the definitive identification and precise quantification of corticosteroids. nih.govresearchgate.net LC-MS/MS is widely used for pharmacokinetic studies, metabolite identification, and the analysis of trace levels of compounds in complex mixtures. researchgate.netnih.gov

In LC-MS/MS analysis, the HPLC system separates the components of a sample, which are then ionized and introduced into the mass spectrometer. Soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for steroid analysis. nih.gov The mass spectrometer can be operated in various modes, such as multiple reaction monitoring (MRM), to provide highly selective and sensitive quantification by tracking specific precursor-to-product ion transitions. nih.govnih.gov This specificity allows for conclusive differentiation between structurally similar epimers, such as betamethasone (B1666872) and dexamethasone, and their various ester forms. nih.govresearchgate.net

The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric parameters, such as ionization source settings and collision energies, to achieve the lowest possible limits of detection and quantification. nih.gov

Spectroscopic Characterization for Research Purposes

Spectroscopic techniques are indispensable for the structural confirmation and characterization of pharmaceutical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for complete structural elucidation, while Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise chemical structure of organic molecules, including complex steroids. nih.govhyphadiscovery.com It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule. nih.govresearchgate.net

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

¹H NMR: Provides information on the number and chemical environment of protons, allowing for initial identification of key structural features.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively. hyphadiscovery.comrsc.org This network of correlations allows chemists to piece together the entire molecular structure. researchgate.net

NMR is crucial for confirming the identity of this compound and distinguishing it from process-related impurities or degradation products. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and economical method used for the quantitative analysis of compounds that contain a chromophore (a part of the molecule that absorbs light). nih.gov Corticosteroids like this compound possess a characteristic α,β-unsaturated ketone group within their steroidal A-ring, which acts as a strong chromophore. ugm.ac.id

This structural feature results in a distinct UV absorbance maximum (λmax) typically in the range of 240-245 nm. ugm.ac.id For instance, the λmax for hydrocortisone (B1673445) has been observed at 242 nm. ijbpas.com The absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. This principle is the basis for quantification using UV-Vis spectrophotometry, both for direct analysis of bulk drug solutions and, more commonly, as the detection method in HPLC. scielo.brijbpas.com In HPLC analysis, a UV-Vis detector is set to the λmax of the compound to achieve maximum sensitivity. ugm.ac.id

Method Development for this compound in Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, urine, or tissue presents significant challenges due to the presence of numerous interfering endogenous substances and the typically low concentration of the drug. bme.huresearchgate.net Therefore, highly selective and sensitive analytical methods are required, with LC-MS/MS being the gold standard for this purpose. mdpi.comresearchgate.net

A critical component of method development is the sample preparation stage, which aims to extract the analyte from the matrix and remove interferences that could suppress the instrument's signal or damage the analytical column. researchgate.net Common extraction techniques include:

Protein Precipitation (PPT): A simple method where a solvent like acetonitrile is used to precipitate proteins from plasma or serum samples. nih.gov

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological fluid into an immiscible organic solvent.

Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away, after which the purified analyte is eluted with a different solvent.

Following extraction, the sample is analyzed using a validated LC-MS/MS method. protocols.io The method must be capable of reaching a low limit of quantification (LLOQ) sufficient for pharmacokinetic studies. nih.gov Validation for bioanalytical methods includes assessments of accuracy, precision, selectivity, matrix effect, and stability of the analyte in the biological matrix under various storage conditions. mdpi.comnih.gov

Table 2: Common Techniques in Bioanalytical Method Development

| Step | Technique | Purpose |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT) | Isolate the analyte and remove interfering components from the biological matrix. |

| Separation | Ultra-High Performance Liquid Chromatography (UHPLC) or HPLC | Chromatographically separate the analyte from metabolites and endogenous compounds. |

| Detection & Quantification | Tandem Mass Spectrometry (MS/MS) | Provide highly sensitive and selective detection based on specific mass-to-charge transitions. |

Source: Information synthesized from multiple sources. nih.govresearchgate.netprotocols.io

Structure Activity Relationship Sar and Computational Studies of Icomethasone 21 Acetate

Correlations between Chemical Structure and Glucocorticoid Receptor Binding Affinity of Icomethasone 21-Acetate and Analogs

The binding affinity of a steroid to the glucocorticoid receptor is a primary determinant of its potency. Decades of research have established clear correlations between specific structural modifications of the steroid nucleus and receptor affinity. While specific binding affinity data for this compound is not extensively published, its structure contains key features common to high-potency glucocorticoids, allowing for well-founded inferences about its activity in relation to its analogs.

Key structural features enhancing glucocorticoid activity include:

A 3-keto-4-ene group in the A-ring: This configuration is essential for binding and agonist activity.

An 11β-hydroxyl group: This group forms a critical hydrogen bond within the receptor's ligand-binding pocket (LBP), significantly contributing to affinity.

Fluorination at the 9α position: This modification increases both glucocorticoid and mineralocorticoid activity by altering the electronic properties of the steroid nucleus.

Substitution at C-16: Methyl or hydroxyl groups at the 16α or 16β position can enhance anti-inflammatory potency while significantly reducing unwanted mineralocorticoid side effects.

This compound's structure, incorporating these features, places it among the potent synthetic glucocorticoids. Its affinity for the GR is expected to be substantially higher than that of the endogenous ligand, cortisol.

Interactive Table 1: Comparison of Structural Features and Relative Binding Affinity of Glucocorticoids

| Compound | 9α-Fluorination | 16-Substitution | C-21 Moiety | Relative Binding Affinity (Cortisol = 1) |

|---|---|---|---|---|

| Cortisol | No | None | -OH | 1 |

| Prednisolone | No | None | -OH | ~4 |

| Dexamethasone (B1670325) | Yes | 16α-Methyl | -OH | ~25 |

| Betamethasone (B1666872) | Yes | 16β-Methyl | -OH | ~30 |

| This compound (Predicted) | Yes | Present | -OCOCH₃ | High |

Note: The relative binding affinity for this compound is predicted to be high based on its structural characteristics shared with other potent glucocorticoids.

Influence of C-21 Ester Moiety on Pharmacophore Interactions and Biological Activity

The C-21 position of the steroid nucleus plays a crucial role in modulating both the affinity and pharmacokinetic properties of glucocorticoids. The substitution of the C-21 hydroxyl group with an ester, such as the acetate (B1210297) moiety in this compound, has significant consequences.

Esterification at C-21 generally increases the lipophilicity of the steroid. nih.gov This enhanced lipophilicity can improve tissue penetration and alter the drug's absorption and distribution profile. However, the effect on receptor binding affinity is more complex. Studies have shown that while a 21-acetate substitution on hydrocortisone (B1673445) decreases affinity for the receptor, elongating the ester chain can lead to an increase in both lipophilicity and binding affinity. nih.gov All 21-esters, however, typically show lower binding affinity than their parent alcohol. nih.gov

Computational Chemistry and Molecular Modeling Approaches

To gain a deeper, atom-level understanding of the interactions between this compound and its biological targets, researchers employ a suite of computational chemistry and molecular modeling techniques. These in silico methods provide invaluable insights into the structural and energetic basis of the drug's activity, guiding the design of new, more potent, and selective analogs.

Molecular Docking Simulations with Glucocorticoid Receptor and Other Potential Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. tandfonline.com For this compound, docking simulations are performed using the crystal structure of the glucocorticoid receptor's ligand-binding domain (LBD). tandfonline.com The goal is to identify the most stable binding pose and to characterize the non-covalent interactions that stabilize the complex.

These simulations would position the steroid core of this compound deep within the hydrophobic pocket of the GR LBD. Key interactions predicted by docking include:

Hydrogen Bonds: The 11β-hydroxyl group and the C-3 and C-20 carbonyl oxygens are expected to form crucial hydrogen bonds with specific amino acid residues in the pocket, such as Gln570, Arg611, Asn564, and Thr739. nih.gov

The 21-acetate group's interaction would also be modeled, revealing its contribution to the binding energy and its influence on the positioning of the D-ring within the receptor.

Table 2: Key Amino Acid Residues in the GR Ligand-Binding Pocket and Their Predicted Interactions with this compound

| Residue | Location (Helix) | Predicted Interaction Type |

|---|---|---|

| Asn564 | H3 | Hydrogen Bond |

| Gln570 | H3 | Hydrogen Bond |

| Arg611 | H5 | Hydrogen Bond |

| Met604 | H5 | Hydrophobic |

| Gln642 | H7 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the movements of every atom in the system, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the receptor upon binding, and provide a more accurate estimation of binding free energy. nih.govfrontiersin.org

An MD simulation of the this compound-GR complex would track the stability of the key hydrogen bonds and the flexibility of different parts of the receptor, such as the activation function 2 (AF-2) helix, which is critical for recruiting coactivator proteins. frontiersin.org These simulations can confirm whether the initial docked pose is maintained over time and can highlight the role of water molecules in mediating interactions at the binding interface. The results provide a deeper understanding of how ligand binding leads to the specific conformational changes in the receptor required for its transcriptional activity. plos.orguu.nl

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR model could be developed to predict their binding affinity for the glucocorticoid receptor based on various molecular descriptors. nih.gov

The process involves:

Data Set Compilation: A series of this compound analogs with experimentally determined GR binding affinities would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges), and topological indices (e.g., molecular connectivity). nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model development. nih.gov

A successful QSAR model can be used to predict the binding affinity of novel, yet-to-be-synthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process.

Table 3: Hypothetical QSAR Data for this compound Derivatives

| Derivative | R1 Substitution | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Predicted pIC₅₀ (Activity) |

|---|---|---|---|---|

| 1 (Parent) | -H | 3.5 | 4.2 | 8.5 |

| 2 | -F | 3.7 | 4.8 | 8.8 |

| 3 | -Cl | 4.1 | 4.9 | 9.0 |

This table is a hypothetical representation to illustrate the concept of a QSAR model, where physicochemical descriptors are used to predict biological activity.

Table of Mentioned Compounds

| Compound Name |

|---|

| Betamethasone |

| Cortisol |

| Dexamethasone |

| Hydrocortisone |

| Icomethasone |

| This compound |

Emerging Research Avenues and Future Directions for Icomethasone 21 Acetate Studies

Identification of Novel Molecular Targets Beyond the Classical Glucocorticoid Receptor Pathway

The primary mechanism of glucocorticoids involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression. This regulation occurs through two main genomic pathways: transactivation, where the GR stimulates the transcription of anti-inflammatory genes, and transrepression, where it suppresses the transcription of pro-inflammatory genes mdpi.com. However, the full spectrum of glucocorticoid action is more complex, involving rapid, non-genomic effects that are not dependent on gene transcription nih.govmdpi.com.

Future research on Icomethasone 21-acetate should aim to identify molecular targets beyond this classical pathway. These investigations could explore:

Mitochondrial GR Action: Evidence suggests that upon activation, the GR can translocate to the mitochondria, where it interacts with the mitochondrial genome and pro-apoptotic proteins to influence cellular energy metabolism and apoptosis nih.govmdpi.com. Investigating if this compound engages in direct mitochondrial signaling is a critical avenue for understanding its cell-specific effects.

Cross-talk with Other Receptors: Steroid receptors often engage in cross-talk with other signaling pathways. Research could explore potential interactions between the this compound-activated GR and other nuclear receptors or transcription factors, which could unveil novel regulatory networks mdpi.com.

Investigation of Epigenetic Modulation and Chromatin Remodeling

The "21-acetate" moiety of the compound presents a particularly compelling area for future research related to epigenetics. Acetate (B1210297) can serve as a metabolic precursor for acetyl-CoA, a key molecule in the acetylation of histones uni.lunih.gov. Histone acetylation is a critical epigenetic modification that alters chromatin structure, making DNA more accessible for transcription and thereby regulating gene expression.

Emerging research avenues in this area include:

Histone Acetylation: Studies have shown that exogenous acetate can increase histone acetylation, particularly at the promoter regions of specific genes, thereby activating their expression uni.lunih.gov. A key research question is whether the acetate group from this compound can be metabolically cleaved and utilized to alter the cellular acetyl-CoA pool, thereby influencing global or gene-specific histone acetylation patterns. This could represent a mechanism of action that is distinct from, or complementary to, its direct GR-mediated effects.

Chromatin Accessibility: By influencing histone acetylation, this compound could potentially remodel chromatin. This would alter the accessibility of DNA to transcription factors, including the GR itself, creating a feed-forward loop that could amplify or fine-tune the glucocorticoid response.

Non-histone Protein Acetylation: Acetylation is not limited to histones. Many transcription factors, including NF-κB, are regulated by acetylation, which can affect their activity and contribution to inflammatory responses nih.gov. Future studies could explore if this compound influences the acetylation status of key non-histone proteins involved in the pathways it aims to modulate.

Exploration of Receptor Selectivity and Ligand Bias in Glucocorticoid Signaling

The biological response to glucocorticoids is complicated by the existence of multiple GR isoforms, generated by alternative splicing and translation, which have unique tissue distribution patterns and transcriptional regulatory functions nih.govoup.com. This diversity offers the potential for developing more selective drugs.

Future studies on this compound should focus on:

GR Isoform Selectivity: The human GR gene produces various isoforms, such as GRα and GRβ, as well as several N-terminal translational isoforms (e.g., GRα-D) oup.comnih.gov. These isoforms can have different, sometimes opposing, functions. For example, GRα is the classic receptor that mediates glucocorticoid effects, while some other isoforms can act as dominant-negative inhibitors or regulate specific sets of genes nih.gov. Research is needed to determine if this compound exhibits preferential binding or activation for specific GR isoforms, which could explain tissue-selective actions and potentially lead to therapies with fewer side effects oup.com.

Ligand Bias: The concept of "ligand bias" or "functional selectivity" describes the ability of a ligand to stabilize a specific receptor conformation, thereby preferentially activating one downstream signaling pathway over another pnas.orgmdpi.com. While extensively studied for G-protein coupled receptors, this concept is also emerging for nuclear receptors pnas.orgresearchgate.net. An important research direction is to investigate whether this compound acts as a biased agonist at the GR, for instance, by favoring the transrepression pathway (reducing inflammation) over the transactivation pathway (associated with metabolic side effects).

Development of Advanced Preclinical Models for Mechanistic Elucidation

To accurately predict the clinical effects of this compound, research must move beyond traditional two-dimensional cell cultures and simple animal models. The development and use of more sophisticated, physiologically relevant preclinical models are essential for a deeper mechanistic understanding.

Key areas for development include:

Patient-Derived Xenografts (PDXs) and Organoids: For diseases like adrenocortical carcinoma or specific inflammatory conditions, PDX models, where patient tumor tissue is implanted into immunocompromised mice, offer a way to study drug response in a model that retains the genetic and microenvironmental characteristics of the original human tissue nih.govmdpi.com. Similarly, 3D organoid cultures derived from patient tissues can provide a more accurate in vitro system for testing efficacy and mechanism.

Humanized Mouse Models: These are mice engrafted with human cells or genes, allowing for the study of drug effects on human immune cells or other specific human tissues in an in vivo context. Such models would be invaluable for dissecting the immunomodulatory effects of this compound.

Disease-Specific Models: Creating robust animal models that accurately mimic the complex pathophysiology of human diseases, such as corticosteroid-induced osteonecrosis or specific autoimmune disorders, is crucial nih.gov. These models can help elucidate the compound's effects on disease progression and identify potential therapeutic advantages over existing corticosteroids.

Integration of Multi-Omics Data in this compound Research

A comprehensive understanding of the molecular response to this compound requires an integrated, systems-level approach. Multi-omics strategies, which combine genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for uncovering the complex regulatory networks affected by a drug mdpi.comhelmholtz-munich.denih.gov.

Future research should integrate these data layers to:

Identify Novel Biomarkers: By analyzing changes across the transcriptome, proteome, and metabolome following treatment, researchers can identify robust biomarkers of drug response and action elifesciences.orgnih.gov.

Uncover Regulatory Networks: Integrated analysis can reveal how genetic variations influence epigenetic and transcriptional responses to the drug, providing a holistic view of its mechanism of action helmholtz-munich.de. For example, combining transcriptomic data (identifying which genes are up- or down-regulated) with metabolomic data (identifying altered metabolic pathways) can create a detailed picture of the drug's effect on cellular metabolism.

Personalize Therapy: Multi-omics data from patient populations can help elucidate the reasons for inter-individual variability in drug efficacy and side effects, paving the way for personalized medicine approaches mdpi.com.

The table below illustrates a conceptual framework for a multi-omics study on this compound.

| Omics Layer | Methodology | Potential Data Output | Research Question Addressed |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differentially expressed genes and pathways | Which genes are regulated by this compound? |

| Proteomics | Mass Spectrometry | Changes in protein abundance and post-translational modifications | How does gene regulation translate to changes in cellular machinery? |

| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Alterations in cellular metabolite concentrations | What is the impact on cellular energy and signaling pathways? |

| Epigenomics | ChIP-Sequencing (ChIP-Seq) | Genome-wide histone acetylation patterns | Does the acetate moiety affect chromatin structure and gene accessibility? |

By pursuing these emerging research avenues, the scientific community can move beyond a foundational understanding and fully characterize the unique therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for producing high-purity Icomethasone 21-Acetate, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves acetylation at the 21-hydroxyl position of the parent steroid. For analogs like Prednisolone 21-Acetate (CAS 52-21-1), acetylation is achieved using acetic anhydride in anhydrous pyridine under controlled temperatures (40–50°C) . Intermediate characterization requires thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) to confirm acetylation. For purity, use HPLC with UV detection (λ = 240–254 nm) and compare retention times against reference standards .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : Analyze ¹H and ¹³C spectra for characteristic acetate signals (e.g., δ ~2.0 ppm for CH₃COO− in ¹H NMR) and carbonyl carbons (δ ~170 ppm in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₃₂O₆: calculated 404.5 g/mol) .

- Purity Assessment :

- HPLC : Use a C18 column with isocratic elution (acetonitrile:water = 60:40) and UV detection. Monitor for impurities like unreacted starting material or 21-acetate degradation products .

Q. How can researchers standardize quantitative assays for this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol:

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges.

- Chromatography : Gradient elution (0.1% formic acid in water vs. acetonitrile) to separate this compound from endogenous steroids.

- Detection : Multiple reaction monitoring (MRM) transitions specific to the acetate moiety (e.g., m/z 404.5 → 345.3 for quantification) .

Advanced Research Questions

Q. How can contradictory data on the anti-inflammatory efficacy of this compound be resolved in preclinical models?

- Methodological Answer :

- Experimental Design : Standardize animal models (e.g., murine ear edema) with controls for genetic variability and environmental stressors. Use blinded assessments to reduce bias.

- Dose-Response Analysis : Compare efficacy across multiple doses (e.g., 0.1–10 mg/kg) and administration routes (topical vs. systemic).

- Mechanistic Studies : Measure downstream biomarkers (e.g., IL-6, TNF-α suppression via ELISA) to correlate efficacy with glucocorticoid receptor (GR) activation .

- Data Interpretation : Account for batch-to-batch variability in compound purity, which may explain efficacy discrepancies .

Q. What strategies are effective for studying the metabolic stability and degradation pathways of this compound in vitro?

- Methodological Answer :

- Hepatic Microsomal Assays : Incubate this compound with human liver microsomes (HLM) and NADPH. Monitor time-dependent degradation via LC-MS to identify metabolites (e.g., deacetylated forms).

- Stability Testing : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolysis kinetics. Use Arrhenius plots to predict shelf-life under varying temperatures .

Q. How can researchers address discrepancies in reported receptor-binding affinities of this compound?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled dexamethasone (³H-dexamethasone) in GR-transfected cell lines. Calculate IC₅₀ values under consistent assay conditions (pH, temperature).

- Structural Analysis : Perform molecular docking studies to compare binding poses with crystallized GR structures. Highlight steric effects of the 21-acetate group on receptor interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.